2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-N-phenylacetamide
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Overview
Description
2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-N-phenylacetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-N-phenylacetamide typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazolinone coreCommon reagents used in these reactions include phosphorus pentasulfide, anhydrous pyridine, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted quinazolinone derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit enzymes such as kinases and proteases, leading to the modulation of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate
- 3-(1,3,4-oxadiazol-2-yl)quinazolin-4-one
- 2-(2-biphenyl-4-yl-2-oxo-ethylsulfanyl)-3-ethyl-3H-quinazolin-4-one
Uniqueness
2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-N-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities. Unlike other quinazolinone derivatives, this compound has a combination of ethylsulfanyl and phenylacetamide groups, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(24-11-16(22)19-13-7-3-2-4-8-13)17-20-15-10-6-5-9-14(15)18(23)21-17/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABKXIXBDZMVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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